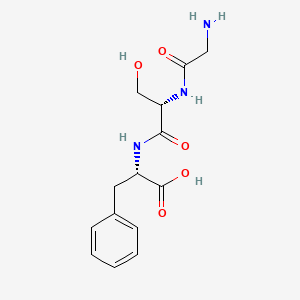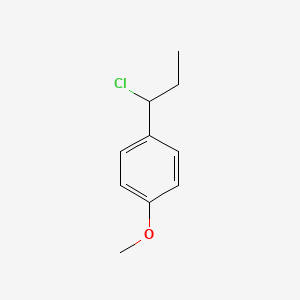
1-(1-Chloropropyl)-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Chloropropyl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a 1-chloropropyl group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
1-(1-Chloropropyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 4-methoxybenzene with 1-chloropropane in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel complexes can be employed to enhance the reaction rate and selectivity. The use of high-pressure reactors may also be considered to increase the yield of the desired product.
化学反応の分析
Types of Reactions
1-(1-Chloropropyl)-4-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 1-(1-hydroxypropyl)-4-methoxybenzene or 1-(1-cyanopropyl)-4-methoxybenzene.
Oxidation: Formation of 1-(1-chloropropyl)-4-methoxybenzoic acid.
Reduction: Formation of 1-(1-chloropropyl)-4-methoxycyclohexane.
科学的研究の応用
1-(1-Chloropropyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(1-Chloropropyl)-4-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The presence of the 1-chloropropyl and methoxy groups influences its binding affinity and specificity, affecting the overall biological response.
類似化合物との比較
Similar Compounds
1-(1-Chloropropyl)benzene: Lacks the methoxy group, resulting in different chemical and biological properties.
4-Methoxybenzyl chloride: Contains a benzyl chloride group instead of the 1-chloropropyl group.
1-(1-Bromopropyl)-4-methoxybenzene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(1-Chloropropyl)-4-methoxybenzene is unique due to the combination of the 1-chloropropyl and methoxy groups, which confer distinct reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for versatile chemical transformations and interactions with biological targets.
特性
CAS番号 |
88932-43-8 |
|---|---|
分子式 |
C10H13ClO |
分子量 |
184.66 g/mol |
IUPAC名 |
1-(1-chloropropyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H13ClO/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10H,3H2,1-2H3 |
InChIキー |
VAJVHEJTGDHFJX-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=C(C=C1)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



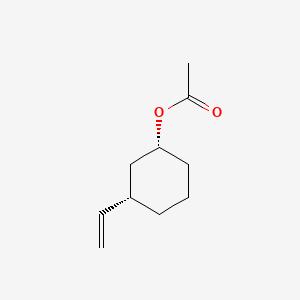
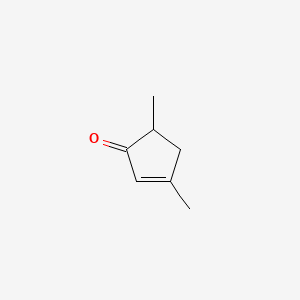
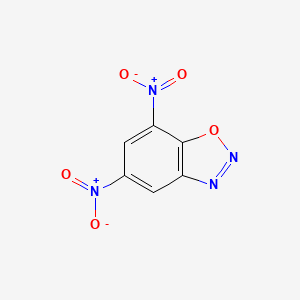
![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)

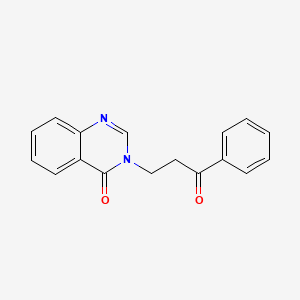

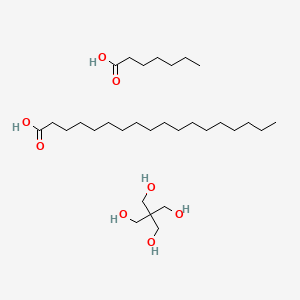
![2,6,7-Trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B13776223.png)
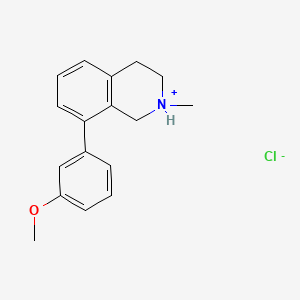
![1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13776229.png)
![1,3-Propanediaminium, N-[3-[bis(2-hydroxyethyl)methylammonio]propyl]-N'-[3-(dodecyloxy)-2-hydroxypropyl]-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tris(methyl sulfate) (salt)](/img/structure/B13776238.png)
